1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the synthesis of potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, binding to specific molecular targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and applications.
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate: The presence of a methyl group instead of an ethyl group can influence the compound’s physical and chemical properties.
1-tert-Butyl 3-hydroxymethyl piperazine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKOVLZJPVVLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464811 | |
Record name | 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-29-2 | |
Record name | 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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